4-{[(Triphenylstannyl)oxy]carbonyl}phenol
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Overview
Description
4-{[(Triphenylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group bonded to a triphenylstannyl moiety through a carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol typically involves the reaction of triphenyltin chloride with 4-hydroxybenzoic acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the phenol and the triphenylstannyl group. Common bases used in this reaction include pyridine or triethylamine, and the reaction is often carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(Triphenylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the triphenylstannyl group under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-{[(Triphenylstannyl)oxy]carbonyl}phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s organotin moiety can interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The triphenylstannyl group can form coordination complexes with metal ions, while the phenol group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triphenyltin chloride: A precursor in the synthesis of 4-{[(Triphenylstannyl)oxy]carbonyl}phenol.
4-Hydroxybenzoic acid: Another precursor used in the synthesis.
Triphenyltin hydroxide: A related organotin compound with similar properties
Uniqueness
This compound is unique due to its combination of a phenol group and a triphenylstannyl moiety. This structural feature allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
61057-39-4 |
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Molecular Formula |
C25H20O3Sn |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
triphenylstannyl 4-hydroxybenzoate |
InChI |
InChI=1S/C7H6O3.3C6H5.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
VCAJGENTXYWRPX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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